5-benzyl-5'-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one
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Overview
Description
5-benzyl-5’-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one is a complex heterocyclic compound that features a spiro linkage between a benzimidazoquinazoline and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-5’-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one typically involves the condensation of benzimidazole derivatives with isatins in the presence of a Lewis acid catalyst such as iodine. The reaction is often carried out in an ionic liquid medium, such as 1-butyl-3-methylimidazolium bromide ([BMIm]Br), at elevated temperatures to achieve high yields .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-benzyl-5’-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or indole moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the spiro compound.
Scientific Research Applications
5-benzyl-5’-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 5-benzyl-5’-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one involves its interaction with various molecular targets. It can bind to DNA, thereby interfering with the replication process and inhibiting cell proliferation. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
5H-spiro[benzo[4,5]imidazo[1,2-c]quinazoline-6,3’-indolin]-2’-ones: These compounds share a similar spiro linkage and exhibit comparable biological activities.
5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-ones: These compounds also feature a spiro linkage and have been studied for their antibacterial properties.
Uniqueness
5-benzyl-5’-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one is unique due to its specific structural configuration, which combines the properties of benzimidazole, quinazoline, and indole moieties
Properties
Molecular Formula |
C29H22N4O2 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
5'-benzyl-5-methoxyspiro[1H-indole-3,6'-benzimidazolo[1,2-c]quinazoline]-2-one |
InChI |
InChI=1S/C29H22N4O2/c1-35-20-15-16-23-22(17-20)29(28(34)31-23)32(18-19-9-3-2-4-10-19)25-13-7-5-11-21(25)27-30-24-12-6-8-14-26(24)33(27)29/h2-17H,18H2,1H3,(H,31,34) |
InChI Key |
SOVYXXXNAAQAQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C23N(C4=CC=CC=C4C5=NC6=CC=CC=C6N35)CC7=CC=CC=C7 |
Origin of Product |
United States |
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